methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine
Description
Properties
IUPAC Name |
N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBNIKYRZEZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is primarily recognized for its role as a building block in the synthesis of bioactive molecules. Pyrazole derivatives, including this compound, have shown diverse biological activities, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in targeting specific proteins involved in cancer progression. For instance, compounds similar to this compound have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in tumor cell proliferation. The selectivity and potency of these compounds suggest their potential as therapeutic agents against various cancers .
Anti-inflammatory Properties
Research has demonstrated that pyrazole-based compounds exhibit significant anti-inflammatory effects. For example, certain derivatives have been tested for their ability to reduce inflammation in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin . This positions this compound as a candidate for developing new anti-inflammatory therapies.
Synthetic Chemistry Applications
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications, leading to the creation of complex molecules with desired properties.
Synthesis of Novel Compounds
This compound can be utilized in the synthesis of pyrazolo-fused quinazolines through catalytic reactions. These reactions demonstrate high efficiency and broad substrate tolerance, making them attractive for producing diverse chemical entities .
Development of Drug Candidates
The versatility of this compound facilitates its incorporation into larger molecular frameworks aimed at enhancing drug efficacy and selectivity. The ability to modify its structure opens pathways for creating targeted therapies with improved pharmacological profiles.
Biological Activities
The biological activities associated with this compound extend beyond anticancer and anti-inflammatory effects.
Antimicrobial Activity
Studies have reported that pyrazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi . This suggests potential applications in treating infections and developing new antimicrobial agents.
Neuroprotective Effects
Emerging research indicates that certain pyrazole compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases . Investigating these effects could lead to significant advancements in neurological therapeutics.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
| Study | Findings | Applications |
|---|---|---|
| Bekhit et al., 2014 | Synthesized novel pyrazole derivatives showing anti-inflammatory activity superior to indomethacin | Potential for new anti-inflammatory drugs |
| Gökhan-Kelekçi et al., 2014 | Developed MAO-B inhibitors among pyrazole derivatives | Implications for treating mood disorders |
| Chovatia et al., 2014 | Evaluated antimicrobial activity against various strains | Development of new antimicrobial therapies |
Mechanism of Action
The mechanism of action of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine with structurally related compounds, focusing on substituent variations, molecular properties, and synthetic routes.
Fluorophenyl-Substituted Analogs
{3-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (CAS 1232136-36-5) replaces the phenyl group with a 4-fluorophenyl substituent. Key differences include:
- Molecular weight : 233.28 g/mol (vs. 215.29 for the parent compound) due to fluorine substitution .
- Bioactivity : Fluorine atoms often enhance metabolic stability and binding affinity in drug candidates, suggesting this analog may exhibit improved pharmacokinetic properties .
Pyridinyl-Substituted Analogs
Differences include:
- Molecular weight : 252 g/mol (vs. 215.29), with increased polarity due to the pyridine nitrogen .
- Synthetic utility : Pyridine-containing analogs are common in kinase inhibitors, implying divergent therapeutic applications compared to the phenyl-substituted parent compound .
Alkyl Chain Variants
Key contrasts:
- Molecular weight : 230 g/mol (vs. 215.29), with a cyclopropylmethyl group increasing steric bulk .
- Pharmacokinetics : Cyclopropane rings may improve membrane permeability, a critical factor in central nervous system-targeting drugs .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Phenyl | C₁₃H₁₇N₃ | 215.29 | Parent compound, aromatic core |
| {3-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine | 4-Fluorophenyl | C₁₃H₁₆FN₃ | 233.28 | Enhanced metabolic stability |
| N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Pyridin-3-yl | C₁₄H₁₅N₅ | 252.00 | Increased polarity, kinase targets |
| N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Pyridin-3-yl, cyclopropylmethyl | C₁₄H₁₈N₅ | 230.00 | Improved membrane permeability |
Biological Activity
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is largely attributed to the pyrazole moiety within its structure. Compounds containing pyrazole rings have been shown to interact with various cellular targets, influencing biochemical pathways that lead to diverse biological effects. For instance:
- Target Interaction : Pyrazole derivatives often target kinases, such as p38 MAPK, which play crucial roles in inflammation and cancer progression .
- Biochemical Pathways : These compounds can modulate pathways involved in cell proliferation, apoptosis, and inflammatory responses .
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Line Studies : It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds with similar structures exhibited IC50 values ranging from low micromolar to sub-micromolar against breast (MCF7) and lung (A549) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 0.08 |
| 2 | A549 | 26 |
| 3 | NCI-H460 | 42.30 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar pyrazole derivatives can significantly reduce TNF-alpha release in vitro and in vivo models .
3. Anti-infective Activity
Research indicates that derivatives of this compound can exert antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some pyrazole-based compounds have demonstrated MIC values against Methicillin-resistant Staphylococcus aureus (MRSA) as low as 0.125 mg/mL .
Study on Anticancer Properties
In a study conducted by Goldstein et al., a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 0.08 µM against tubulin polymerization, effectively arresting the cell cycle at the G2/M phase . This highlights the potential of this compound as a lead compound for further development.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that certain compounds could inhibit LPS-induced TNF-alpha release in mice models, indicating their therapeutic potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves nucleophilic substitution reactions or condensation under solvent-free conditions. For example, derivatives of pyrazol-5-amine are synthesized by reacting precursors like 1H-pyrazol-5-amines with aldehydes or acid chlorides in dichloromethane, using triethylamine as a base. Reaction optimization includes temperature control (e.g., 0–5°C for exothermic steps), TLC monitoring, and purification via silica gel chromatography with hexane:ethyl acetate eluent .
- Key Considerations : Solvent-free methods reduce side reactions, while stoichiometric ratios of reagents (e.g., 1:1 acid chloride:amine) minimize impurities. Yield improvements often require iterative adjustments to reaction time and temperature gradients .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and backbone integrity. For example, δ 5.18 ppm (singlet) in ¹H NMR corresponds to aromatic protons in pyrazole rings, while δ 165.4 ppm in ¹³C NMR confirms carbonyl groups in acylated derivatives . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives), and IR spectroscopy identifies functional groups (e.g., 1683 cm⁻¹ for C=O stretches) .
Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?
- Methodology : Standard antimicrobial assays include broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Anticancer activity is assessed via MTT assays on cancer cell lines, with IC₅₀ values calculated using dose-response curves. Positive controls (e.g., ciprofloxacin for antibacterial tests) ensure assay validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?
- Methodology : Perform comparative Structure-Activity Relationship (SAR) studies. For instance, substituents like electron-withdrawing groups (e.g., nitro) on the benzamide moiety enhance antibacterial activity, while bulky groups (e.g., cyclopropyl) may reduce membrane permeability. Use computational tools (e.g., molecular docking) to correlate steric/electronic effects with experimental IC₅₀ values .
- Case Study : Derivatives with 3,5-dinitrobenzamide substituents showed higher activity (MIC = 8 µg/mL) than methoxy-substituted analogs (MIC = 32 µg/mL), highlighting the role of electron-deficient aromatic rings in target binding .
Q. What experimental design strategies are effective for optimizing reaction pathways in pyrazole-amine synthesis?
- Methodology : Employ Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions for condensation reactions, reducing trial-and-error approaches .
- Advanced Integration : Combine quantum chemical calculations (e.g., density functional theory) with experimental data to predict transition states and intermediate stability. Institutions like ICReDD use this hybrid approach to accelerate reaction discovery .
Q. How can researchers assess the metabolic stability and toxicity profile of this compound derivatives?
- Methodology : Conduct hepatic microsome assays (e.g., human liver microsomes) to measure metabolic half-life (t₁/₂). Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks. Toxicity screening includes Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .
- Data Interpretation : Low metabolic stability (t₁/₂ < 30 min) may necessitate structural modifications, such as fluorination to block oxidative sites .
Q. What strategies are recommended for analyzing substituent effects on the compound’s physicochemical properties?
- Methodology : Use computational tools like LogP calculators and molecular dynamics simulations to predict lipophilicity and solubility. Experimentally, measure partition coefficients (LogD) via shake-flask methods and correlate with cellular uptake efficiency .
- Example : A cyclopropyl substituent increases LogP by 0.5 units compared to methyl groups, enhancing blood-brain barrier penetration in neuroactive derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
